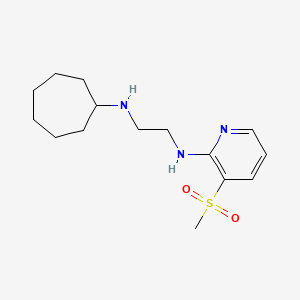
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is a complex organic compound featuring a cycloheptyl group, a methylsulfonyl-substituted pyridine ring, and an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the sulfonylation of 3-methylpyridine to introduce the methylsulfonyl group. This can be achieved using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Cycloheptyl Amine Introduction: The cycloheptyl group is introduced via a nucleophilic substitution reaction. Cycloheptylamine reacts with the sulfonylated pyridine intermediate under controlled conditions.
Ethane-1,2-diamine Coupling: The final step involves coupling the cycloheptyl-substituted pyridine with ethane-1,2-diamine. This step may require a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired diamine product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reagents used.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that may serve as catalysts in organic reactions.
Biology
The compound’s structure suggests potential biological activity, possibly as an inhibitor of certain enzymes or receptors due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways involving pyridine derivatives.
Industry
In the industrial sector, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism by which N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine exerts its effects would depend on its specific application. For instance, as a ligand, it would coordinate with metal centers, altering their electronic properties and reactivity. In biological systems, it might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with two methyl groups instead of the cycloheptyl and pyridine moieties.
N,N’-Diethyl-N-(pyridin-2-yl)methyleneethane-1,2-diamine: Another pyridine-containing diamine, but with different substituents.
Uniqueness
N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine is unique due to its combination of a bulky cycloheptyl group and a functionalized pyridine ring, which can impart distinct steric and electronic properties, making it valuable for specific applications in catalysis and drug design.
This detailed overview provides a comprehensive understanding of N-cycloheptyl-N’-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N-cycloheptyl-N'-(3-methylsulfonylpyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-21(19,20)14-9-6-10-17-15(14)18-12-11-16-13-7-4-2-3-5-8-13/h6,9-10,13,16H,2-5,7-8,11-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHKBTVAVXINBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)NCCNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














